6-Fluoro-1,5-naphthyridin-4-ol
Description
Contextual Significance of Fluorinated Heterocycles in Advanced Chemical Research
The deliberate incorporation of fluorine into heterocyclic molecules is a cornerstone of modern drug design. This is due to the unique and powerful effects that fluorine atoms can exert on a molecule's characteristics.
The introduction of fluorine into a molecule can profoundly alter its physicochemical properties. mdpi.comscispace.com As the most electronegative element, fluorine's presence can change electron distribution, which in turn impacts acidity (pKa), dipole moment, and chemical reactivity. scispace.com This strategic substitution is often used to enhance metabolic stability by blocking sites on the molecule that are susceptible to metabolic breakdown, thereby increasing the drug's half-life. scispace.com
Furthermore, fluorine can modulate a compound's lipophilicity, which affects how easily it can pass through biological membranes. scispace.com This can lead to improved bioavailability. scispace.com The small size of the fluorine atom means it can often be substituted for a hydrogen atom without causing significant steric hindrance, yet its electronic properties can lead to stronger binding interactions with target proteins. scispace.com
| Property Modulated by Fluorine | Consequence for Biological Application |
| Metabolic Stability | Increased half-life by blocking metabolic oxidation. scispace.com |
| Lipophilicity | Enhanced membrane permeability and absorption. scispace.com |
| Basicity (pKa) | Reduced basicity of nearby groups, improving bioavailability. scispace.com |
| Binding Affinity | Can enhance interactions with target enzymes or receptors. mdpi.com |
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental platforms in drug synthesis, present in a high percentage of bioactive compounds. encyclopedia.pub When combined with fluorine, these scaffolds become particularly powerful tools in medicinal chemistry. encyclopedia.pub The fusion of a heterocyclic nucleus with fluorine atoms often results in molecules with enhanced potency and optimized pharmacological profiles. mdpi.com This is evidenced by the large number of FDA-approved drugs that are fluorinated heterocycles, a trend that highlights their strategic value in developing new therapeutics for a wide range of diseases. encyclopedia.pub
The Naphthyridine Scaffold as a Privileged Structure in Contemporary Drug Discovery
The naphthyridine ring system, a bicyclic heterocycle consisting of two fused pyridine (B92270) rings, is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery.
Naphthyridines exist as six different isomers, distinguished by the relative positions of the two nitrogen atoms in the fused rings: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.com Each of these isomers possesses a unique three-dimensional shape and electronic distribution, leading to different biological activities. The 1,8-naphthyridine (B1210474) isomer, for example, is well-known as the core of many antibacterial agents. cymitquimica.com The versatility in synthesis and the wide array of biological activities across the different isomers have made the naphthyridine scaffold a subject of intense research interest. mdpi.com
Among the various isomers, the 1,5-naphthyridine (B1222797) core is of significant importance in medicinal chemistry. mdpi.comencyclopedia.pub Fused 1,5-naphthyridine systems have been shown to exhibit a wide range of biological activities, including cytotoxic effects against cancer cell lines. encyclopedia.pub Research has demonstrated that derivatives of the 1,5-naphthyridine scaffold can serve as potent inhibitors of critical cellular targets. For instance, certain 2,8-disubstituted-1,5-naphthyridines have been investigated as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, showing potential as antimalarial agents. The synthesis of the 1,5-naphthyridine core can be achieved through various established chemical reactions, such as the Skraup reaction, which allows for the creation of a diverse library of derivatives for biological screening. mdpi.com
Rationale for Academic Investigation of 6-Fluoro-1,5-naphthyridin-4-ol
While specific research findings on this compound are not extensively detailed in publicly available literature, the rationale for its academic investigation can be logically deduced from the established principles of medicinal chemistry. The compound represents a precise combination of the highly influential fluorine atom with the privileged 1,5-naphthyridin-4-ol (B95804) backbone.
The investigation into this molecule is driven by the hypothesis that the placement of a fluorine atom at the 6-position and a hydroxyl group at the 4-position of the 1,5-naphthyridine core could lead to novel biological activity. The synthesis of related fluorinated and hydroxylated naphthyridines has been described, indicating the chemical feasibility of accessing this class of compounds. mdpi.com For example, methods for the ortho-fluorination of hydroxy-naphthyridines have been developed. mdpi.com The academic pursuit of this compound is therefore a systematic exploration of chemical space, aiming to discover new molecular entities with potentially valuable pharmacological properties, such as antimicrobial or anticancer activities, which are often associated with fluorinated heterocyclic structures. cymitquimica.comresearchgate.net
Compound Data
Table 1: Physicochemical Properties of this compound Note: Comprehensive experimental data for this specific compound is not widely available in the reviewed literature. Properties are calculated or inferred based on its chemical structure.
| Property | Value |
| Molecular Formula | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol |
| Canonical SMILES | C1=CC2=C(C=C(F)N=C2)N=C1O |
| Physical Description | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Table 2: Examples of Related Fluorinated Naphthyridine Compounds in Research
| Compound Name | CAS Number | Molecular Formula | Key Research Mention |
| 6-Bromo-7-fluoro-2-methyl-1,5-naphthyridin-4-ol | 2074703-09-4 | C₉H₆BrFN₂O | Chemical intermediate. chemscene.comdcchemicals.com |
| 3-Fluoro-6-Methoxy-1,5-naphthyridin-4-ol | 1075259-77-6 | C₉H₇FN₂O₂ | Building block in chemical synthesis. epa.govchemsrc.com |
| 7-fluoro-1,5-naphthyridin-2-ol | 959615-64-6 | C₈H₅FN₂O | Building block for antimicrobial agents. |
| 7-Fluoro-1,8-naphthyridin-2(1H)-one | 846033-37-2 | C₈H₅FN₂O | Investigated for potential pharmacological properties. cymitquimica.com |
Integration of Fluorine with the 1,5-Naphthyridine Core for Research Purposes
The synthesis of fluorinated 1,5-naphthyridines is a critical area of research, enabling the exploration of their structure-activity relationships. Several synthetic methodologies have been developed to introduce fluorine into the 1,5-naphthyridine nucleus. These methods can be broadly categorized into two approaches: starting from fluorinated precursors or introducing the fluorine atom at a later stage of the synthesis.
One notable method for late-stage fluorination is the direct fluorination of a pre-formed naphthyridine ring. For instance, research has demonstrated the surprisingly selective ortho-fluorination of 6-methoxy-1,5-naphthyridin-4-ol (B1312718) using elemental fluorine (F₂ gas). acs.orgresearchgate.netacs.orglookchem.com This reaction highlights a potential pathway to synthesize fluorinated 1,5-naphthyridin-4-ol derivatives. Another important technique is the diazotation-fluorodediazoniation reaction, also known as the Balz-Schiemann reaction. nih.govmdpi.com This method involves the conversion of an amino-substituted naphthyridine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source to yield the corresponding fluoro-naphthyridine. A one-pot version of this reaction using sodium nitrite (B80452) in hydrogen fluoride has been shown to be an attractive option for the scale-up production of fluorinated 1,5-naphthyridines. lookchem.commdpi.com
The strategic placement of the fluorine atom on the 1,5-naphthyridine core significantly influences the molecule's electronic properties and reactivity. The high electronegativity of fluorine can modulate the acidity of nearby protons and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets.
Table 1: Synthetic Methods for Fluorinating the 1,5-Naphthyridine Core
| Method | Description | Key Reagents | Related Precursor Example | Reference(s) |
|---|---|---|---|---|
| Direct Fluorination | Selective fluorination of an activated naphthyridine ring. | F₂ gas, H₂SO₄ | 6-methoxy-1,5-naphthyridin-4-ol | acs.orgresearchgate.netacs.orglookchem.com |
| Diazotation-Fluorodediazoniation | Conversion of an amino group to a fluorine atom via a diazonium intermediate. | NaNO₂, HF or tert-butylnitrite, BF₃·OEt₂ | 6-methoxy-1,5-naphthyridin-3-amine (B3390784) | lookchem.commdpi.com |
Emerging Research Opportunities in Fluorinated 1,5-Naphthyridine Systems
The unique structural features of fluorinated 1,5-naphthyridines have opened up several exciting avenues for research and development. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the parent naphthyridine scaffold.
One of the most promising areas of research is in the development of novel antimicrobial agents. Naphthyridine derivatives have a well-documented history as antibacterial agents, with some acting as inhibitors of bacterial DNA gyrase and topoisomerase IV. ontosight.ai The introduction of fluorine can enhance this activity, and research into fluorinated 1,5-naphthyridine derivatives is aimed at combating the growing threat of antibiotic-resistant bacteria. mdpi.comresearchgate.netresearchgate.net
In the field of oncology, fluorinated 1,5-naphthyridines are being explored as potential anticancer agents. Some derivatives have been shown to act as DNA intercalators, thereby inhibiting cancer cell proliferation. encyclopedia.pubchemshuttle.com The ability to fine-tune the electronic properties of the naphthyridine ring through fluorination allows for the optimization of these interactions.
Furthermore, the unique photophysical properties of some fluorinated 1,5-naphthyridine derivatives make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). chemshuttle.com Additionally, the 1,5-naphthyridine scaffold has been investigated for its potential in developing PET tracers for neurodegenerative diseases like Alzheimer's, suggesting another potential application for its fluorinated analogues. researchgate.net The continued exploration of compounds like this compound and its derivatives is poised to yield significant advancements across multiple scientific disciplines.
Table 2: Potential Research Applications of Fluorinated 1,5-Naphthyridine Derivatives
| Research Area | Mode of Action/Application | Potential Benefit of Fluorination | Reference(s) |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial DNA gyrase and topoisomerase IV | Enhanced binding affinity and metabolic stability | ontosight.aimdpi.comresearchgate.net |
| Anticancer | DNA intercalation, inhibition of cell proliferation | Improved cytotoxicity and target specificity | encyclopedia.pubchemshuttle.com |
| Materials Science | Organic semiconductors in OLEDs | Modified electronic properties for improved charge carrier mobility | chemshuttle.com |
| Neuroimaging | PET tracers for neurodegenerative diseases | Suitable for radiolabeling and improved pharmacokinetic profile | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILGKMZPRCZQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=CC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 6 Fluoro 1,5 Naphthyridin 4 Ol and Its Analogs
Established Methodologies for 1,5-Naphthyridine (B1222797) Core Construction
The construction of the 1,5-naphthyridine core is a fundamental step in the synthesis of a wide array of biologically active compounds. Over the years, several classical and modern synthetic methods have been established for this purpose.
Cyclization Reactions in 1,5-Naphthyridine Synthesis (e.g., Skraup, Friedländer Variants)
Classical cyclization reactions remain a cornerstone for the synthesis of the 1,5-naphthyridine scaffold. mdpi.comuni.lu The Skraup reaction and its modifications, for instance, utilize substituted 3-aminopyridines and glycerol (B35011) with a catalyst to construct the bicyclic system. mdpi.com Similarly, the Friedländer synthesis, which involves the condensation of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group, is a widely employed method for preparing 1,5-naphthyridines and their fused analogs. uni.lunih.govconnectjournals.com These reactions offer a direct route to the core structure, often with good yields. For example, a modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) in ethanol (B145695) has been used to prepare 2-(pyridin-2-yl)benzo[b] lookchem.comfigshare.comnaphthyridine. nih.gov
| Reaction | Reactants | Conditions | Product | Reference |
| Skraup Reaction | 3-Aminopyridine (B143674) derivatives, Glycerol | Iodine, NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ catalyst | 1,5-Naphthyridine derivatives | mdpi.com |
| Friedländer Synthesis | Aromatic 2-aminoaldehyde/ketone, Active methylene (B1212753) compound | Acid or base catalyst | Substituted 1,5-naphthyridines | uni.luconnectjournals.com |
| Modified Friedländer | 3-Aminoquinaldehyde, 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] lookchem.comfigshare.comnaphthyridine | nih.gov |
Metal-Catalyzed Cross-Coupling Approaches for Naphthyridine Derivatization (e.g., Suzuki Reactions)
Modern synthetic organic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as powerful tools for the derivatization of heterocyclic compounds, including 1,5-naphthyridines. The Suzuki-Miyaura cross-coupling reaction, in particular, has been effectively utilized for the synthesis of various 1,5-naphthyridine derivatives. researchgate.netrsc.org This palladium-catalyzed reaction involves the coupling of a halo-naphthyridine with a boronic acid or ester, allowing for the introduction of a wide range of substituents onto the naphthyridine core. researchgate.netsemanticscholar.org For instance, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with various aromatic and heteroaromatic boronic acids in the presence of a palladium catalyst and a base in a solvent like dimethylformamide (DMF) to afford the corresponding substituted 1,5-naphthyridines in high yields. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |
| 2-Iodo-1,5-naphthyridine | Aromatic/Heteroaromatic boronic acids | Palladium catalyst | Base, DMF | Substituted 1,5-naphthyridines | researchgate.net |
| Aryl bromides | Phenylboronic acid | Pd-bpydc-Nd | Base, 30-60 °C | Biphenyl derivatives | mdpi.com |
Regioselective Introduction of Fluorine onto the Naphthyridine Skeleton
The introduction of a fluorine atom at a specific position on the naphthyridine skeleton is a crucial step that significantly influences the biological activity of the final compound. Various methods have been developed to achieve this regioselectively.
Diazotation–Fluorodediazoniation Protocols for Fluoronaphthyridines
Diazotation–fluorodediazoniation is a well-established method for the regioselective introduction of fluorine into aromatic and heteroaromatic rings. acs.org This process typically involves the conversion of an amino group to a diazonium salt, which is then decomposed in the presence of a fluoride (B91410) source to yield the corresponding fluoro derivative. lookchem.comacs.org
A one-pot diazotation−fluorodediazoniation of 6-methoxy-1,5-naphthyridin-3-amine (B3390784) in hydrogen fluoride (HF) has been shown to produce the corresponding fluorinated naphthyridine in high yield and purity. lookchem.comacs.org This method avoids the isolation of the potentially unstable diazonium salt, which is a significant drawback of the traditional Balz-Schiemann reaction. lookchem.comacs.orgresearchgate.net The reaction can be performed by adding sodium nitrite (B80452) (NaNO₂) to a solution of the aminonaphthyridine in HF at low temperatures, followed by thermal decomposition of the in situ generated diazonium salt. lookchem.com
The scalability of diazotation–fluorodediazoniation reactions is a critical consideration in process research and development. lookchem.com The thermal instability of diazonium salts poses a significant safety risk, which can hinder large-scale production. researchgate.netnih.gov To mitigate these risks, continuous flow protocols have been developed that eliminate the need to isolate the aryl diazonium salts. researchgate.netnih.gov These continuous flow systems allow for better control of reaction temperature and residence time, leading to safer and more efficient processes. nih.govresearchgate.net For instance, a continuous flow process for the Balz-Schiemann reaction has been successfully performed on a kilogram scale, demonstrating the viability of this approach for industrial applications. nih.gov The use of HF or pyridine (B92270)/HF solutions (Olah's reagent) in a one-pot protocol also enhances scalability by avoiding the isolation of hazardous intermediates. lookchem.comacs.org
| Method | Substrate | Reagents | Key Advantage for Scalability | Reference |
| One-pot diazotation–fluorodediazoniation | 6-Methoxy-1,5-naphthyridin-3-amine | NaNO₂, HF or Pyridine/HF | Avoids isolation of unstable diazonium salt | lookchem.comacs.org |
| Continuous Flow Balz-Schiemann | Aryl amines | Diazotizing agent, Fluoride source | Eliminates isolation of diazonium salts, better process control | nih.gov |
Direct Fluorination Techniques for Hydroxy-Naphthyridines (e.g., Fluorine Gas Mediated Ortho-Fluorination of 6-methoxy-1,5-naphthyridin-4-ol)
Direct C-H fluorination is an attractive strategy for the late-stage introduction of fluorine into complex molecules. nih.gov In the context of hydroxy-naphthyridines, direct fluorination offers a more atom-economical approach compared to multi-step sequences. A notable example is the surprisingly selective ortho-fluorination of 6-methoxy-1,5-naphthyridin-4-ol (B1312718) using fluorine gas (F₂). lookchem.comacs.org This reaction provides a direct route to the desired fluorinated product. The hydroxy group in the substrate can direct the fluorination to the adjacent position. rsc.org While direct fluorination with F₂ gas can be challenging to control, this specific example highlights its potential for regioselective synthesis when substrate-directing effects are present. lookchem.comacs.org
| Substrate | Fluorinating Agent | Key Feature | Product | Reference |
| 6-Methoxy-1,5-naphthyridin-4-ol | Fluorine gas (F₂) | Selective ortho-fluorination | 7-Fluoro-6-methoxy-1,5-naphthyridin-4-ol | lookchem.comacs.org |
| 3-Heteroaryl-Oxindoles | Selectfluor | Transition-metal-free C-H fluorination | 3-Heteroaryl-fluorooxindoles | nih.gov |
Tandem Nucleophilic Aromatic Substitution (SNAr) Reactions with Polyfluorinated Arenes
Nucleophilic aromatic substitution (SNAr) is a powerful, often transition-metal-free, method for forming carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems. nih.govnih.gov Polyfluorinated arenes are particularly reactive towards SNAr due to the high electronegativity of fluorine atoms, which activates the aromatic ring for nucleophilic attack. nih.gov Tandem or sequential SNAr reactions on a single polyfluorinated arene with different nucleophiles allow for the rapid construction of highly functionalized and complex heterocyclic systems.
The general mechanism for SNAr reactions is often depicted as a two-step addition-elimination process via a Meisenheimer complex. nih.gov However, recent studies suggest that many prototypical SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups and on heterocyclic systems. nih.gov
In the context of synthesizing 1,5-naphthyridine analogs, a tandem SNAr strategy could involve the sequential reaction of a polyfluorinated benzene (B151609) derivative with two distinct nucleophiles to build the fused heterocyclic core. For example, a hexafluorobenzene (B1203771) could react first with a nitrogen nucleophile (e.g., an aminopyridine precursor) and subsequently with an oxygen or carbon nucleophile in an intramolecular fashion to close the second ring. The regioselectivity of the substitution is a critical factor, typically favoring the para position. nih.gov
Table 1: Examples of SNAr Reactions on Polyfluorinated Arenes
| Nucleophile | Polyfluoroarene Substrate | Base/Conditions | Product Type |
| Phenothiazine | Hexafluorobenzene | K2CO3, DMF, 60 °C | 10-(Pentafluorophenyl)phenothiazine |
| Various Amines | Pentafluoropyridine | Varies | Substituted Aminotetrafluoropyridines |
| Alcohols | Decafluorobiphenyl | NaH, THF | Polyfluoroalkoxybiphenyls |
| Organolithium Reagents | Octafluorotoluene | THF, -78 °C | C-C Bond Formation |
This table showcases the versatility of SNAr reactions with various nucleophiles on different polyfluorinated substrates, a strategy that can be adapted for building complex heterocyclic frameworks like naphthyridines. nih.gov
Synthetic Routes to 6-Fluoro-1,5-naphthyridin-4-ol Precursors
The construction of the 1,5-naphthyridine skeleton often relies on cyclization reactions starting from appropriately substituted pyridine derivatives. nih.gov Therefore, the synthesis of key precursors, particularly fluorinated 3-aminopyridines, is a crucial step in accessing the target compound, this compound.
A common and historical method for creating the 1,5-naphthyridine ring system is the Skraup reaction, which involves reacting a 3-aminopyridine with glycerol, an oxidizing agent, and sulfuric acid. nih.gov To synthesize the target molecule, a plausible precursor would be 3-amino-5-fluoropyridine. The subsequent cyclization would yield a 6-fluoro-1,5-naphthyridine, which could then be functionalized at the 4-position to introduce the hydroxyl group.
Alternative routes to the naphthyridine core include the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. Adapting this to the 1,5-naphthyridine system would involve starting with a 3-amino-2-formylpyridine derivative.
Late-stage fluorination of an existing 1,5-naphthyridine precursor is another viable strategy. For instance, an amino-substituted 1,5-naphthyridin-4-ol (B95804) could be subjected to a diazotization-fluorodediazoniation sequence (Balz-Schiemann reaction) to introduce the fluorine atom at the desired position. nih.gov This method involves converting the amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like tetrafluoroborate (B81430) to yield the fluorinated aromatic ring. nih.gov
Table 2: Potential Precursors and Corresponding Synthetic Reactions for 1,5-Naphthyridine Core
| Precursor | Reaction Type | Reagents | Resulting Scaffold |
| 3-Aminopyridine derivative | Skraup Reaction | Glycerol, H2SO4, Oxidizing agent | 1,5-Naphthyridine |
| 3-Amino-2-formylpyridine | Friedländer Annulation | Compound with α-methylene ketone | 1,5-Naphthyridine |
| 6-Amino-1,5-naphthyridine | Diazotization-Fluorodediazoniation | 1. NaNO2, HBF4 2. Heat | 6-Fluoro-1,5-naphthyridine |
This table outlines key precursor types and the classic cyclization or substitution reactions used to form the fundamental 1,5-naphthyridine ring system. nih.gov
Enantioselective and Stereoselective Synthesis of Fluorinated N-Heterocycles
The introduction of fluorine can create stereogenic centers, and controlling the stereochemistry is paramount, especially for pharmaceutical applications. The development of enantioselective and stereoselective methods for the synthesis of fluorinated N-heterocycles is an active area of research. beilstein-journals.orgnih.gov While this compound itself is achiral, analogs with substituted side chains or reduced rings can possess stereocenters.
Several key strategies are employed for the stereoselective synthesis of fluorinated N-heterocycles: nih.gov
Deoxyfluorination: This is a widely used method that involves the conversion of a chiral alcohol to a fluoride. nih.gov Starting with an enantiomerically pure N-protected alcohol, treatment with a deoxyfluorination reagent (e.g., DAST, Deoxo-Fluor®) can provide the corresponding fluorinated N-heterocycle, often with inversion of configuration.
Fluorinated Building Block Approach: This strategy utilizes readily available, often inexpensive, fluorinated starting materials that are elaborated through multi-step sequences into the final complex target. beilstein-journals.orgnih.gov This approach is powerful but accessing specific enantiopure targets can be challenging.
Diastereoselective and Enantioselective Fluorocyclization: These processes form multiple bonds in a single step and can install a fluorine atom with high stereocontrol. beilstein-journals.org Electrophilic fluorocyclization, using reagents like Selectfluor™, can be guided by chiral auxiliaries or catalysts to achieve high diastereoselectivity or enantioselectivity. nih.govresearcher.life
Asymmetric Catalysis: The use of chiral transition metal catalysts or organocatalysts to mediate an asymmetric fluorination reaction is a highly versatile approach. acs.orgmdpi.com For example, chiral phosphoric acids have been used to catalyze enantioselective intramolecular aza-Michael reactions to generate chiral fluorinated indolizidinone derivatives. acs.org
Table 3: Overview of Stereoselective Fluorination Methods for N-Heterocycles
| Method | Description | Key Reagents/Catalysts | Stereocontrol |
| Deoxyfluorination | Substitution of a hydroxyl group with fluorine. nih.gov | DAST, Deoxo-Fluor® | Substrate-controlled (often SN2 inversion) |
| Fluorocyclization | Intramolecular cyclization initiated by an electrophilic fluorine source. beilstein-journals.org | Selectfluor™, N-F reagents | Reagent/Catalyst-controlled |
| Asymmetric Allylic Alkylation | Reaction of prochiral fluorine-containing nucleophiles with allylic electrophiles. mdpi.com | Palladium complexes with chiral ligands | Catalyst-controlled |
| Asymmetric Mannich Reaction | Addition of a fluorinated nucleophile to an imine. mdpi.com | Chiral organocatalysts (e.g., proline derivatives) | Catalyst-controlled |
This table summarizes prominent methods for achieving stereocontrol during the synthesis of fluorinated N-heterocycles, which are applicable to creating chiral analogs of the target compound. beilstein-journals.orgnih.govmdpi.com
Exploration of Biological Activities and Molecular Mechanisms for 6 Fluoro 1,5 Naphthyridin 4 Ol Derivatives
Antimicrobial Research Focus: Naphthyridine Derivatives as Potential Inhibitors of Bacterial Targets
The structural similarities between fluorinated naphthyridines and fluoroquinolone antibiotics have prompted extensive investigation into their antimicrobial properties. The research aims to identify novel compounds that can overcome the growing challenge of antibiotic resistance.
The primary mechanism of action for many antibacterial naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting their function, these compounds block essential cellular processes, ultimately leading to bacterial cell death. nih.govnih.gov
Specifically, 1,5-naphthyridinone derivatives have been shown to act by inhibiting bacterial topoisomerases. nih.gov Further research into novel bacterial topoisomerase inhibitors (NBTIs) has highlighted the importance of the 3-fluoro-1,5-naphthyridine (B3030812) moiety. Studies have shown that replacing this specific chemical group can lead to a reduction or complete loss of inhibitory activity against S. aureus topoisomerase IV, underscoring its significance for the compound's antibacterial effect. nih.gov While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria. researchgate.net The ability of some derivatives to dually target both enzymes can be advantageous in developing broad-spectrum antibiotics and may help to mitigate the development of resistance. researchgate.net
The antibacterial efficacy of 1,5-naphthyridine (B1222797) derivatives has been quantified against various pathogenic bacteria in laboratory settings. These in vitro studies are crucial for determining the spectrum and potency of new compounds. For instance, naturally occurring 1,5-naphthyridine alkaloids have demonstrated significant antibacterial action.
Research has identified compounds such as canthin-6-one (B41653) and 10-methoxycanthin-6-one as potent antibacterial agents. nih.gov These compounds exhibited strong inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Notably, they were also effective against a methicillin-resistant Staphylococcus aureus (MRSA) strain, which is a significant cause of difficult-to-treat infections. nih.gov
| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Methicillin-Resistant S. aureus (MRSA) (MIC µg/mL) |
|---|---|---|---|
| Canthin-6-one | 0.49 | 3.91 | 0.98 |
| 10-methoxycanthin-6-one | 0.49 | 3.91 | 3.91 |
Data sourced from scientific studies on 1,5-naphthyridine alkaloids. nih.gov
The emergence of bacterial resistance is a major obstacle in antibiotic development. Bacteria can develop resistance through several mechanisms. youtube.com One of the primary methods is the alteration of the drug's target, for example, through mutations in the genes that code for DNA gyrase and topoisomerase IV. researchgate.net These changes can reduce the binding affinity of the drug to the enzyme, rendering it less effective. researchgate.net
Another significant resistance strategy involves reducing the intracellular concentration of the antibiotic. youtube.com This is often achieved through efflux pumps, which are membrane proteins that actively transport drugs out of the bacterial cell. nih.govumn.edu Efflux pumps are a major mechanism of resistance to fluoroquinolones. nih.gov Research into 1,8-naphthyridine (B1210474) derivatives, which are structurally related to the 1,5-isomer, has shown that these compounds can act as inhibitors of efflux pumps like NorA and MepA, potentially reversing resistance and restoring the activity of other antibiotics. nih.gov
Anticancer Research Directions for Naphthyridine Scaffolds
Beyond their antimicrobial properties, naphthyridine derivatives have emerged as a promising scaffold for the development of anticancer agents. Their planar structure allows them to intercalate with DNA and inhibit enzymes crucial for cancer cell proliferation. encyclopedia.pub
The anticancer potential of 1,5-naphthyridine derivatives is initially assessed through cytotoxicity studies on various human cancer cell lines. These experiments measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀). A lower IC₅₀ value indicates greater potency.
Studies have shown that certain 1,5-naphthyridine derivatives exhibit significant cytotoxic effects. For example, indeno nih.govnih.govnaphthyridine compounds, particularly those with fluorine substituents, have demonstrated high cytotoxicity against the A549 non-small cell lung cancer cell line. encyclopedia.pub Other derivatives have shown activity against prostate (DU145), breast (HCC 1395), melanoma, and ovarian cancer cell lines. nih.gov
| Compound Type/Derivative | Cancer Cell Line | Cytotoxicity (IC₅₀ µM) |
|---|---|---|
| Indeno nih.govnih.govnaphthyridine 51d | A549 (Lung) | 1.7 |
| Indeno nih.govnih.govnaphthyridine 51g | A549 (Lung) | 2.9 |
| 10-methoxycanthin-6-one | DU145 (Prostate) | ~3.6 (converted from 1.58 µg/mL) |
| Imbiline-1 | Melanoma | ~5.1 (converted from 2 µg/mL) |
| Imbiline-1 | Ovarian Carcinoma | ~12.8 (converted from 5 µg/mL) |
Data sourced from various studies on the anticancer activity of 1,5-naphthyridine derivatives. nih.govencyclopedia.pub
The anticancer activity of naphthyridine derivatives is linked to their ability to interfere with specific molecular pathways essential for tumor growth and survival. One key mechanism is the inhibition of topoisomerase enzymes, which are also vital for human cell replication and are well-established targets for cancer chemotherapy. nih.gov Several studies have confirmed that phenyl- and indeno-1,5-naphthyridine derivatives can act as potent inhibitors of human Topoisomerase I (Top1), leading to antiproliferative activity against cancer cells. encyclopedia.pubnih.gov
Another critical molecular pathway often dysregulated in cancer is the Wnt signaling pathway. Aberrant Wnt signaling is implicated in the initiation and progression of various cancers, particularly colon cancer. acs.org Research into naphthyridine alkaloids has identified compounds that can inhibit this pathway. For instance, the 1,7-naphthyridine (B1217170) alkaloid Bisleuconothine A has been shown to exert its anticancer effect by inhibiting the Wnt signaling pathway, which leads to cell cycle arrest and a reduction in tumor growth. nih.gov This finding suggests that the broader naphthyridine class, including 1,5-naphthyridine derivatives, holds potential as a scaffold for developing targeted Wnt pathway inhibitors. nih.gov
Antiviral Research Prospects for Naphthyridine Compounds
The naphthyridine scaffold has been identified as a significant pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses including HIV, Human Cytomegalomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). nih.govresearchgate.netnih.gov The antiviral potency of many naphthyridine analogs has been observed in the nanomolar range. researchgate.netnih.gov
Research into 1,6-naphthyridine (B1220473) analogues has demonstrated their efficacy against human herpesviruses and type 2 rhinovirus. nih.govresearchgate.net One particular 1,6-naphthyridine derivative, designated as compound A1, exhibited potent anti-HCMV activity, with a 50% inhibitory concentration (IC50) that was 39- to 223-fold lower than that of the commonly used antiviral drug, ganciclovir. nih.govresearchgate.net This compound was also found to be active against ganciclovir-resistant HCMV strains, suggesting a different mechanism of action. nih.govresearchgate.net Further studies on the mechanism revealed that the anti-HCMV activity of compound A1 affects the early and late stages of viral replication, which is supported by a reduction in the de novo synthesis of the pp65 tegument protein. nih.govresearchgate.net
Against other herpesviruses, compound A1 was found to be as potent as acyclovir (B1169) against HSV-1 and 21.5 times more potent than acyclovir against HSV-2. nih.gov Additionally, 8-hydroxy- nih.govresearchgate.netnaphthyridines have been identified as a promising class of HIV-1 integrase inhibitors. researchgate.net
| Compound | Virus | Activity (IC50) | Reference Compound | Notes |
|---|---|---|---|---|
| Compound A1 (a 1,6-naphthyridine derivative) | HCMV | 39- to 223-fold lower than Ganciclovir | Ganciclovir | Active against Ganciclovir-resistant strains. nih.gov |
| Compound A1 (a 1,6-naphthyridine derivative) | HSV-1 | Equipotent to Acyclovir | Acyclovir | nih.gov |
| Compound A1 (a 1,6-naphthyridine derivative) | HSV-2 | 21.5-fold more potent than Acyclovir | Acyclovir | nih.gov |
| 8-hydroxy- nih.govresearchgate.netnaphthyridines | HIV-1 | Potent integrase inhibitors | - | researchgate.net |
Anti-inflammatory and Immunomodulatory Research Pathways
Naphthyridine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net One such derivative, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34), has shown potent inhibition of pro-inflammatory cytokines. nih.gov In a mouse model, C-34 significantly inhibited the production of TNF-α, IL-1-β, IL-6, and MIP-1-α. nih.gov
Another compound, the 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15, has been investigated for its immunomodulatory effects. nih.gov VL15 was found to reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and down-regulate T-cell activation markers. nih.gov Mechanistically, it was shown to inhibit the phosphorylation of key signaling proteins such as NF-kB, IKKαβ, IKBα, ERK, and Akt. nih.gov
Furthermore, a study on novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives identified a compound, HSR2104, that potently inhibited the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-treated microglial cells. researchgate.net
| Compound | Model | Effect | Mechanism |
|---|---|---|---|
| C-34 | LPS-treated mice | Inhibition of TNF-α, IL-1-β, IL-6, and MIP-1-α. nih.gov | Cytokine inhibition. nih.gov |
| VL15 | Activated PBMCs | Reduced T-cell proliferation and activation. nih.gov | Inhibition of NF-kB, IKKαβ, IKBα, ERK, and Akt phosphorylation. nih.gov |
| HSR2104 | LPS-treated BV2 microglial cells | Inhibition of NO, TNF-α, and IL-6 production. researchgate.net | Suppression of pro-inflammatory mediators. researchgate.net |
Neurological and Central Nervous System (CNS) Activity Research
The versatile scaffold of naphthyridine has also led to its exploration in the context of neurological and central nervous system disorders. nih.gov Certain derivatives have been found to possess psychotropic and neuroleptic-like activities, indicating their potential to modulate CNS functions.
Potential for Neurodegenerative Disorder Research (e.g., Alzheimer's Disease)
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, naphthyridine derivatives have emerged as promising candidates for both diagnostics and therapeutics. researchgate.net A series of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines have been identified as potential tau pathology PET tracers. researchgate.net One such compound, a 1,5-naphthyridine derivative known as 75, has demonstrated potent and selective binding to tau aggregates, suggesting its utility in the imaging and diagnosis of Alzheimer's disease. researchgate.net
Furthermore, a novel 1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine analogue, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine-8-carbonitrile (compound 6c), has been identified as a highly potent phosphodiesterase 5 (PDE5) inhibitor with an IC50 of 0.056 nM. nih.gov This compound has shown efficacy in a mouse model of Alzheimer's disease, suggesting a therapeutic potential by targeting the cGMP signaling pathway, which is involved in learning and memory. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
The biological activities of naphthyridine derivatives are often attributed to their ability to inhibit specific enzymes or modulate the function of cellular receptors. researchgate.net
Phosphodiesterase Inhibition
As mentioned, a significant area of research is the development of naphthyridine-based phosphodiesterase (PDE) inhibitors. The 1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine analogue, compound 6c, is a potent inhibitor of PDE5 with an IC50 of 0.056 nM, highlighting its potential for treating Alzheimer's disease. nih.gov The inhibition of PDE5 leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), which plays a crucial role in synaptic plasticity and memory. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
The 1,8-naphthyridine scaffold has been investigated for its potential to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net While specific derivatives of 6-Fluoro-1,5-naphthyridin-4-ol as EGFR inhibitors are not extensively detailed in the provided context, the broader class of 1,8-naphthyridine derivatives has been recognized for this activity. researchgate.net Inhibition of EGFR can block downstream signaling pathways that are crucial for tumor cell proliferation and survival.
Protein Kinase Inhibition
Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is often implicated in diseases such as cancer and inflammatory conditions.
One area of significant research has been the development of 1,5-naphthyridine derivatives as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). Optimization of a screening hit led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective ALK5 inhibitors. Specifically, compounds 15 and 19 from this series demonstrated strong inhibitory activity against ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively. researchgate.net These compounds also showed potent activity in both binding and cellular assays and exhibited selectivity over p38 mitogen-activated protein kinase. researchgate.net The binding mode of these inhibitors was confirmed through the X-ray crystal structure of compound 19 in a complex with human ALK5. researchgate.net
Another class of kinases targeted by naphthyridine derivatives is the protein kinase C (PKC) family. A novel 2,6-naphthyridine (B1209661) was identified through high-throughput screening as a dual inhibitor of protein kinase C (PKC) and protein kinase D (PKD). nih.gov Further modifications of this initial hit led to a series of pan-PKD inhibitors with a remarkable 1000-fold selectivity for PKD over PKC. nih.gov These compounds were shown to inhibit PKD activity in vitro, in cells, and in vivo following oral administration, suggesting their potential therapeutic application in conditions like heart failure where PKD inhibition is considered a beneficial mechanism. nih.gov
The following table summarizes the protein kinase inhibitory activities of selected naphthyridine derivatives.
| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |
| Compound 15 | ALK5 | 6 | Selective over p38 MAPK | researchgate.net |
| Compound 19 | ALK5 | 4 | Selective over p38 MAPK | researchgate.net |
| Modified 2,6-Naphthyridine | PKD | - | >1000-fold vs PKC | nih.gov |
Antimalarial Research on Naphthyridine Derivatives
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitate the discovery of new antimalarial agents with novel mechanisms of action. The 1,5-naphthyridine scaffold has served as a valuable template for the development of new compounds in this therapeutic area.
Research has shown that 2,8-disubstituted-1,5-naphthyridine derivatives can act as dual inhibitors, targeting both P. falciparum phosphatidylinositol-4-kinase (PfPI4K) and the formation of hemozoin. nih.govacs.org PfPI4K is a crucial enzyme for parasite development, while hemozoin formation is essential for the parasite's detoxification of heme produced during hemoglobin digestion. A frontrunner compound from one series demonstrated an 80% reduction in parasitemia in a humanized mouse model of malaria. nih.gov Further structure-activity relationship (SAR) studies on these 2,8-disubstituted-1,5-naphthyridines led to the identification of derivatives with basic groups at the 8-position that retained potent antiplasmodial activity. nih.govacs.org Interestingly, these modifications shifted the primary mode of action towards the inhibition of hemozoin formation. nih.gov A representative compound from this series was efficacious in a mouse malaria model at a single oral dose of 32 mg/kg. acs.org
In another line of research, Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol have been synthesized and evaluated for their antimalarial activity. nih.gov Many of these compounds exhibited IC50 values comparable to or better than the established antimalarial drugs mefloquine (B1676156) and amodiaquine (B18356) against both chloroquine-sensitive (FCQ-27) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Notably, some of these 7-bromo-1,5-naphthyridine Mannich bases showed significantly lower toxicity in mice compared to amodiaquine. nih.gov
The introduction of a fluorine atom into potential drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govnih.gov While specific studies on this compound are not detailed in the provided context, the antimalarial potential of fluorinated quinoline (B57606) derivatives has been explored. For instance, chlorinated arylvinylquinolines were found to be more potent than their corresponding fluorinated analogues in one study. nih.gov Conversely, another study highlighted that a fluorine substituent at the para position of a phenyl ring was favorable for improving antiplasmodial activity. nih.gov
The table below presents the in vitro antimalarial activity of selected 1,5-naphthyridine derivatives against P. falciparum strains.
| Compound Class | P. falciparum Strain | Activity | Reference |
| 2,8-Disubstituted-1,5-naphthyridines | NF54 | Potent inhibition | nih.govacs.org |
| 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol Mannich bases | FCQ-27 (CQ-sensitive) | IC50 comparable to mefloquine & amodiaquine | nih.gov |
| 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol Mannich bases | K1 (CQ-resistant) | IC50 comparable to mefloquine & amodiaquine | nih.gov |
Structure Activity Relationship Sar and Structural Modification Studies
Positional Impact of Fluorine on Biological Activity and Reactivity
The introduction of a fluorine atom into the 1,5-naphthyridine (B1222797) scaffold can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. The position of the fluorine substituent is a critical determinant of these effects, impacting everything from metabolic stability to target binding affinity.
The presence of a fluorine atom, particularly at the C-6 position of the naphthyridine ring, has been associated with enhanced antibacterial activity. This is exemplified in related heterocyclic systems like quinolones, where a C-6 fluoro substituent is a common feature in many potent DNA gyrase inhibitors. For 1,5-naphthyridine derivatives, the incorporation of a fluorinated DNA-binding motif has been shown to robustly enhance antibacterial activity and topoisomerase IV inhibition with minimal impact on the hERG profile. nih.gov
The high electronegativity of fluorine can alter the electron distribution within the aromatic system, influencing the pKa of the molecule and its reactivity. For instance, fluorination can lower the basicity of the naphthyridine nitrogens, which may affect cellular uptake and target engagement. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound. Strategic placement of fluorine can shield the molecule from unwanted metabolic transformations, a crucial aspect in drug design.
Influence of Substituents on the Naphthyridine Ring System on Biological Efficacy
The biological efficacy of 1,5-naphthyridine derivatives is highly sensitive to the nature and position of various substituents on the core ring system. A range of studies has explored these relationships to identify optimal substitution patterns for different biological targets.
For antibacterial applications, specific substitution patterns on the 1,5-naphthyridine ring have been found to be particularly favorable. Research indicates that the attachment of methoxy (B1213986) and cyano (CN) groups at the C-2 position, and a halogen or hydroxyl group at the C-7 position, is well-tolerated and can contribute to potent antibacterial activity. mdpi.com Conversely, substitutions at the other three carbon positions of the 1,5-naphthyridine core generally have a detrimental effect on antibacterial efficacy. mdpi.com
The following table summarizes the influence of substituents at different positions on the 1,5-naphthyridine ring on its antibacterial activity:
| Position | Favorable Substituents | Unfavorable Substituents |
| C-2 | Methoxy, Cyano (CN) | Other substitutions |
| C-3 | - | Most substitutions |
| C-4 | - | Most substitutions |
| C-7 | Halogen, Hydroxyl | Other substitutions |
| C-8 | - | Most substitutions |
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional conformation of 6-Fluoro-1,5-naphthyridin-4-ol and its derivatives plays a pivotal role in their ability to bind to biological targets with high affinity and specificity. Conformational analysis, through techniques such as X-ray crystallography and computational modeling, provides insights into the spatial arrangement of the molecule and its key interaction points.
A notable example of the importance of conformational analysis is the elucidation of the binding mode of a 1,5-naphthyridine derivative, compound 19, in complex with the transforming growth factor-beta (TGF-β) type I receptor, ALK5. nih.gov The X-ray crystal structure of this complex confirmed the binding mode that had been previously proposed through docking studies. nih.gov This structural information is invaluable for understanding the key interactions between the inhibitor and the active site of the enzyme, thereby guiding the rational design of more potent and selective inhibitors. The planarity of the naphthyridine ring system, along with the specific orientation of its substituents, dictates the precise fit into the binding pocket of the target protein.
Computational and Chemoinformatics Approaches to SAR Elucidation
In recent years, computational and chemoinformatics approaches have become indispensable tools for elucidating the structure-activity relationships of naphthyridine derivatives. These in silico methods allow for the rapid screening of virtual compound libraries, the prediction of pharmacokinetic properties, and the detailed analysis of ligand-receptor interactions.
Quantitative structure-activity relationship (QSAR) studies have been successfully applied to naphthyridine analogs to correlate their structural features with their biological activities. For instance, a robust QSAR model was developed for a series of 1,8-naphthyridine (B1210474) derivatives as potential anticancer agents targeting DNA topoisomerase II, achieving a high coefficient of determination (R²) of 0.6991. researchgate.net Such models can predict the biological activity of new compounds with substantial reliability. researchgate.net
Molecular docking is another powerful computational technique that has been used to study the binding of naphthyridine derivatives to their biological targets. Docking studies against the DNA topoisomerase II receptor have revealed substantial interactions and have been used to predict the binding affinities of newly designed ligands. researchgate.net Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic profiles of new chemical entities, including 1,5- and 1,8-naphthyridine derivatives. mdpi.com Computational studies have also been employed to understand reaction mechanisms, such as indicating that C-halogen bond formation on pyridines can occur via an SNAr pathway. researchgate.net
Rational Design Principles for Optimized Naphthyridine Derivatives
The insights gained from SAR studies, conformational analysis, and computational modeling have paved the way for the rational design of optimized naphthyridine derivatives with improved biological profiles. These design principles often involve strategies such as scaffold hopping and structure-based drug design.
One successful example of rational design is the development of novel 1,5- and 1,6-naphthyridine (B1220473) derivatives as potential c-Met kinase inhibitors. nih.gov Guided by a scaffold hopping strategy from the known inhibitor MK-2461, two series of compounds were designed and synthesized. nih.gov This approach led to the discovery that the 1,6-naphthyridine core was a more promising c-Met inhibitory structure compared to the 1,5-naphthyridine scaffold in that particular series. nih.gov
Another illustration of rational design is the optimization of a screening hit to identify potent and selective 1,5-naphthyridine inhibitors of the TGF-β type I receptor, ALK5. nih.gov Starting from an initial hit compound, systematic modifications of the 1,5-naphthyridine core and its substituents led to the identification of aminothiazole and pyrazole (B372694) derivatives with significantly improved inhibitory potency and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.
Advanced Analytical and Spectroscopic Characterization in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
1H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Fluoro-1,5-naphthyridin-4-ol, one would expect to observe distinct signals for the aromatic protons on the naphthyridine core, with their chemical shifts and coupling constants being influenced by the fluorine and hydroxyl substituents.
13C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings would be indicative of their electronic environment, with the carbon atom attached to the fluorine atom showing a characteristic splitting pattern.
19F NMR: As a fluorine-containing compound, 19F NMR would be a highly informative technique. It would provide a specific signal for the fluorine atom, and its coupling to neighboring protons would further help in confirming the substitution pattern on the naphthyridine ring.
A representative data table for hypothetical NMR data would look as follows:
| Analysis | Hypothetical Data |
| 1H NMR (DMSO-d6, 400 MHz) | δ (ppm): 11.8 (s, 1H, OH), 8.5-7.5 (m, 4H, Ar-H) |
| 13C NMR (DMSO-d6, 100 MHz) | δ (ppm): 160-110 (Ar-C) |
| 19F NMR (DMSO-d6, 376 MHz) | δ (ppm): -120 (s) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would be expected to correspond to the loss of specific functional groups from the parent molecule.
A hypothetical data table for mass spectrometry data is presented below:
| Technique | Hypothetical Ion | Hypothetical m/z |
| HRMS (ESI) | [M+H]+ | Calculated: 165.0413, Found: 165.0415 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=C and C=N stretching vibrations of the aromatic rings, and the C-F stretching vibration.
A summary of expected IR absorptions is shown in the table below:
| Functional Group | Hypothetical Wavenumber (cm-1) |
| O-H stretch | 3400-3200 (broad) |
| C=N stretch | 1620-1580 |
| C=C stretch | 1550-1450 |
| C-F stretch | 1100-1000 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional packing of this compound molecules in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of synthesized compounds and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method to determine the purity of this compound. A pure sample would ideally show a single peak in the chromatogram. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column, mobile phase, flow rate).
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.
Column Chromatography: This technique would be employed on a preparative scale to isolate the compound from reaction mixtures during its synthesis.
Future Directions and Emerging Research Avenues for 6 Fluoro 1,5 Naphthyridin 4 Ol
Expansion into Novel Therapeutic Areas and Target Identification
The naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability. These characteristics suggest that 6-Fluoro-1,5-naphthyridin-4-ol and its derivatives could be explored for a variety of therapeutic applications.
One of the most promising areas for future investigation is in the field of oncology, particularly as kinase inhibitors. Naphthyridine cores have been successfully incorporated into inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives of 1,5-naphthyridine (B1222797) have been identified as potent and selective inhibitors of the transforming growth factor-beta type I receptor (ALK5), a key player in tumor progression and metastasis. nih.gov Similarly, substituted nih.govnih.gov and nih.govnih.gov naphthyridines have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov
Future research could focus on screening this compound and its analogues against a broad panel of kinases to identify novel targets. The unique electronic properties of the fluorine atom could lead to unexpected binding modes and selectivity profiles.
Beyond oncology, the anti-inflammatory and antimicrobial potential of this compound warrants exploration. Certain naturally occurring 1,5-naphthyridine derivatives, such as canthin-6-one (B41653), have demonstrated anti-inflammatory effects by inhibiting nitric oxide production and also exhibit antifungal and antibacterial properties. nih.gov
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
| Oncology | Kinases (e.g., ALK5, EGFR) | Naphthyridine scaffold is a known kinase inhibitor pharmacophore. |
| Inflammation | Pro-inflammatory enzymes | Related naphthyridine compounds show anti-inflammatory activity. nih.gov |
| Infectious Diseases | Bacterial and fungal enzymes | Canthin-6-one, a 1,5-naphthyridine, has antimicrobial properties. nih.gov |
Exploration of Green Chemistry Principles in Synthesis
The development of environmentally benign and sustainable synthetic methods is a critical aspect of modern chemistry. Future research on this compound should prioritize the incorporation of green chemistry principles. This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.
One promising approach is the use of microwave-assisted organic synthesis. This technique can significantly reduce reaction times and improve yields, often with a reduction in solvent usage. For example, a microwave-promoted, eco-friendly method has been developed for the synthesis of 2,6-naphthyridine (B1209661) derivatives. derpharmachemica.com Similar methodologies could be adapted for the synthesis of this compound.
Another green approach involves the use of water as a solvent. A study on the synthesis of a complex naphthyridine derivative demonstrated that using water as a solvent, in combination with an ionic liquid catalyst, resulted in a higher yield compared to organic solvents. researchgate.net Exploring aqueous synthetic routes for this compound could lead to more sustainable and cost-effective production.
Future synthetic strategies could also focus on one-pot reactions, which reduce the number of purification steps and minimize waste. The synthesis of canthin-6-one alkaloids, which share the 1,5-naphthyridine core, has been achieved through multi-step one-pot processes involving key reactions like Suzuki coupling and Cu-catalyzed amidation. mdpi.com
Application in Chemical Probes and Biological Tool Development
The intrinsic properties of the this compound scaffold make it an attractive candidate for the development of chemical probes and biological tools. The naphthyridine ring system is often fluorescent, and the fluorine atom can be used to fine-tune its photophysical properties.
Some fused polycyclic 1,6-naphthyridines have been shown to possess interesting optical properties, suggesting their potential as fluorophores. nih.gov Future research could investigate the fluorescence characteristics of this compound and its derivatives. If they exhibit suitable quantum yields and photostability, they could be developed into fluorescent probes for imaging specific biological targets or processes within living cells.
Furthermore, the 4-ol (or 4-oxo tautomer) functionality provides a handle for further chemical modification. This allows for the attachment of reactive groups, affinity tags, or other reporter molecules, enabling the creation of a diverse range of biological tools. For example, by attaching a photoaffinity labeling group, researchers could develop probes to identify the protein targets of bioactive derivatives of this compound.
Advanced Computational Modeling and In Silico Screening
Computational methods are invaluable tools in modern drug discovery and chemical biology. Future research on this compound will undoubtedly benefit from the application of advanced computational modeling and in silico screening.
Molecular docking studies can be employed to predict the binding modes of this compound derivatives with various biological targets, such as the active sites of kinases. This can help in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the discovery process. The X-ray crystal structure of a 1,5-naphthyridine derivative in complex with human ALK5 has been described, providing a valuable template for such modeling studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to design new compounds with improved potency and selectivity.
Large-scale in silico screening of virtual libraries of this compound derivatives against various protein targets can help in identifying potential new therapeutic applications for this scaffold. Integrative computational approaches that analyze vast datasets of kinase-inhibitor interactions can provide a broader understanding of the potential targets for this compound class. nih.gov
Development of Prodrug Strategies for Naphthyridine Compounds
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the physicochemical properties of a drug, such as solubility, permeability, and metabolic stability.
For this compound, the 4-hydroxyl group presents an ideal site for the attachment of various promoieties to create prodrugs. For instance, ester or phosphate groups could be attached to enhance aqueous solubility. A methylene (B1212753) phosphate prodrug of a fluorinated proline sulfonamide was successfully developed to improve its solubility and in vivo exposure. nih.gov
Alternatively, lipophilic promoieties could be added to enhance membrane permeability and facilitate oral absorption. The choice of promoiety would depend on the specific delivery challenge being addressed and the desired pharmacokinetic profile. The design of such prodrugs would need to consider the enzymatic or chemical conditions required for their conversion to the active this compound in vivo.
Investigation of Metabolic Stability (from a research perspective)
From a research perspective, a thorough investigation of the metabolic stability of this compound is warranted. In vitro studies using liver microsomes or hepatocytes can provide initial insights into its susceptibility to metabolism by cytochrome P450 enzymes. Such studies have been conducted on other fluorinated heterocyclic compounds, revealing that the position of the fluorine atom can significantly impact metabolic stability. For instance, in a series of radiolabeled fluoroanilinoquinazolines, the 4-fluoro substituted compounds showed rapid metabolism, whereas the 2- and 3-fluoro derivatives were more stable. nih.gov
Identifying the major metabolites of this compound is another crucial research objective. This information can help in understanding the metabolic pathways involved and in designing second-generation analogues with improved stability. The metabolic fate of other drugs, such as orphenadrine, has been investigated in detail to understand their biotransformation. nih.gov
Table 2: Investigational Approaches for Metabolic Stability
| Experimental Approach | Research Objective |
| In vitro incubation with liver microsomes | To assess the intrinsic clearance and identify major metabolic pathways. |
| Incubation with hepatocytes | To study both phase I and phase II metabolism in a more complete cellular system. |
| High-resolution mass spectrometry | To identify and characterize the structures of metabolites. |
| In vivo pharmacokinetic studies in animal models | To determine the in vivo clearance, half-life, and major circulating metabolites. |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a lead compound for new therapeutics and as a versatile tool for chemical biology.
Q & A
Basic: What synthetic methodologies are validated for 6-Fluoro-1,5-naphthyridin-4-ol?
Answer:
The synthesis of this compound derivatives typically involves cyclization reactions. A validated approach includes:
- Step 1 : Condensation of fluorinated precursors (e.g., ethyl 2,6-dichloro-5-fluoronicotinylacetate) with amines or anilines under reflux in acetic anhydride or methylene chloride .
- Step 2 : Cyclization using sodium hydride (NaH) in tetrahydrofuran (THF) to form the naphthyridine core .
- Step 3 : Hydrolysis with hydrochloric acid to yield the final hydroxylated derivative .
Key Considerations : Fluorine incorporation requires precise stoichiometry to avoid side reactions like defluorination. Purity is confirmed via HPLC with fluorinated analogs showing retention time shifts due to electronegativity .
Basic: How is structural characterization of this compound performed using NMR?
Answer:
- 1H/13C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., H-7 in 1,5-naphthyridines), causing distinct splitting patterns (e.g., doublets or quartets) .
- 2D Experiments : HMBC and HSQC confirm through-space correlations between fluorine and neighboring carbons (e.g., C-6 and C-8 in the naphthyridine ring) .
- 19F NMR : Direct detection of fluorine environments (δ ~ -110 to -150 ppm for aromatic fluorides) resolves positional isomers .
Example : In 7-Fluoro-1,5-naphthyridin-4-ol derivatives, fluorine at C-7 splits H-8 into a doublet (J = 8–12 Hz) .
Advanced: How to design biological activity assays for this compound derivatives?
Answer:
- Target Selection : Prioritize antimycobacterial or antibacterial targets based on structural analogs like Tosufloxacin (a 1,8-naphthyridine fluoroquinolone) .
- In Vitro Assays :
- SAR Analysis : Compare activity of 6-Fluoro derivatives against non-fluorinated analogs to quantify fluorine’s role in target binding .
Advanced: How do substituents at C-3/C-7 influence the bioactivity of 1,5-naphthyridin-4-ol derivatives?
Answer:
- C-3 Carboxylic Acid Groups : Enhance DNA gyrase binding via ionic interactions (e.g., Tosufloxacin’s 3-carboxyl group improves potency against Gram-negative bacteria) .
- C-7 Fluorine : Increases membrane permeability and reduces efflux pump susceptibility, critical for overcoming resistance .
- C-8 Modifications : Bulky groups (e.g., piperazinyl) improve pharmacokinetics but may reduce CNS penetration due to increased polarity .
Data : this compound derivatives with C-3 carboxylates show 10–100x higher MICs than C-3 ester counterparts .
Advanced: How to resolve contradictions in reported synthetic yields for fluorinated naphthyridines?
Answer:
- Reaction Optimization :
- Solvent Effects : THF vs. DMF alters cyclization efficiency; NaH in THF gives higher yields (75–80%) than K2CO3 in DMF (50–60%) .
- Temperature Control : Reflux in acetic anhydride minimizes side products (e.g., dimerization) compared to room-temperature reactions .
- Analytical Validation : Use LC-MS to detect low-abundance byproducts (e.g., defluorinated species) that skew yield calculations .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT Calculations : Model fluorine’s electron-withdrawing effect on ring electrophilicity. Fukui indices identify C-6 as the most reactive site for nucleophilic attack .
- MD Simulations : Predict binding modes with DNA gyrase; fluorine’s electronegativity stabilizes hydrogen bonds with Arg121 and Asp73 residues .
- QSAR Models : Correlate Hammett σ values of substituents (e.g., -F, -Cl) with MICs to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
